molecular formula C17H27ClN2O3 B2700240 2-(4-cyclohexanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride CAS No. 1396881-42-7

2-(4-cyclohexanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride

Cat. No.: B2700240
CAS No.: 1396881-42-7
M. Wt: 342.86
InChI Key: UVZZKOZANVEIBU-UHFFFAOYSA-N
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Description

2-(4-cyclohexanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl group, a furan ring, and a piperazine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride typically involves multiple steps. One common method includes the reaction of cyclohexylamine with 4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclohexanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-cyclohexanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-yl(piperazin-1-yl)methanone hydrochloride
  • Furan-2-yl-(4-piperazin-1-yl-phenyl)-methanone

Uniqueness

2-(4-cyclohexanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride is unique due to its combination of a cyclohexyl group, furan ring, and piperazine moiety This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

cyclohexyl-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3.ClH/c20-15(16-7-4-12-22-16)13-18-8-10-19(11-9-18)17(21)14-5-2-1-3-6-14;/h4,7,12,14-15,20H,1-3,5-6,8-11,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZZKOZANVEIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)CC(C3=CC=CO3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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